N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine
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Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its structural formula. The structure can tell us about the functional groups present in the compound and give us clues about its reactivity.
Synthesis Analysis
This involves looking at the methods used to synthesize the compound. It can include multi-step syntheses, starting materials, reagents, and reaction conditions.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include looking at reaction mechanisms, the influence of various factors on the reaction rate, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Safety And Hazards
This involves looking at the safety data for the compound. It can include toxicity data, handling and storage precautions, first aid measures, etc.
Future Directions
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properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F6N5/c1-27(2)16-25-14(18(22,23)24)11-15(26-16)29-8-6-28(7-9-29)13-5-3-4-12(10-13)17(19,20)21/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVAQHIFRFFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine |
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